molecular formula C22H33NO3 B3845836 methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate

methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate

Cat. No.: B3845836
M. Wt: 359.5 g/mol
InChI Key: WHIDDYLJJPPIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate is a complex organic compound with a unique structure that combines a cyclohexylacetyl group with a diethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate typically involves a multi-step process. One common method includes the acylation of 2,6-diethylaniline with cyclohexylacetyl chloride, followed by esterification with methyl propanoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate involves its interaction with specific molecular targets. The cyclohexylacetyl group may facilitate binding to hydrophobic pockets in proteins, while the diethylanilino moiety can interact with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-(2-cyclohexylacetyl)-2,6-dimethylanilino)propanoate
  • Methyl 2-(N-(2-cyclohexylacetyl)-2,6-diisopropylanilino)propanoate
  • Methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)butanoate

Uniqueness

Methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexylacetyl and diethylanilino groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-5-18-13-10-14-19(6-2)21(18)23(16(3)22(25)26-4)20(24)15-17-11-8-7-9-12-17/h10,13-14,16-17H,5-9,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDDYLJJPPIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)OC)C(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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